Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Description
Molecular Structure Analysis
The compound consists of three primary components:
- Cyanidin Aglycone : A flavylium cation core with hydroxyl groups at positions 3, 5, and 7, and a phenolic B-ring.
- Glucose Moiety : A β-D-glucopyranoside linked to the cyanidin aglycone at the 3-O position.
- p-Coumaroyl Acylation : An esterified p-coumaric acid group attached to the C6 position of the glucose.
Key Structural Features
The molecular formula is C₃₀H₂₇O₁₃ , with a calculated molecular weight of 595.5 g/mol . The compound’s planar structure allows for π-π interactions between the p-coumaroyl group and the anthocyanidin B-ring, contributing to its stability.
Spectroscopic Identification Techniques
1.2.1 UV-Vis Spectroscopy
this compound exhibits a bathochromic shift (red shift) in its UV-Vis spectrum compared to non-acylated anthocyanins. This shift is attributed to intramolecular copigmentation between the p-coumaroyl group and the anthocyanidin B-ring.
Key UV-Vis Data
| Parameter | Value (nm) | Observation | Source |
|---|---|---|---|
| λ_max (Flavylium) | ~520 | Visible absorption (red color) | |
| Bathochromic Shift | +10–15 | Compared to cyanidin-3-glucoside |
1.2.2 NMR Spectroscopy
¹H NMR provides critical information about the spatial arrangement and coupling patterns:
- H-4 (Flavylium) : Singlet at δ 8.6–9.1 ppm , diagnostic for the flavylium cation.
- p-Coumaroyl Protons : Trans-coupled vinyl protons at δ 6.2–6.4 ppm (J = 16 Hz).
- Glucose Anomeric Proton : Downfield shift at δ 5.0–5.5 ppm (β-configuration).
13C NMR confirms the ester carbonyl at δ 170–175 ppm and aromatic carbons in the p-coumaroyl group.
1.2.3 Mass Spectrometry (MS)
Positive Ion Mode (ESI+)
| Fragment Ion (m/z) | Fragmentation Pathway | Source |
|---|---|---|
| 596 [M+H]⁺ | Molecular ion | |
| 535 [M+H-CH₂=CH₂CO₂H]⁺ | Loss of p-coumaric acid (161 amu) | |
| 449 [M+H-147]⁺ | Loss of hexose (162 amu) |
Negative Ion Mode (ESI⁻)
| Fragment Ion (m/z) | Fragmentation Pathway | Source |
|---|---|---|
| 594 [M-H]⁻ | Molecular ion | |
| 432 [M-H-162]⁻ | Loss of hexose (162 amu) |
Comparative Analysis with Related Anthocyanin Derivatives
1.3.1 Structural Differences
| Compound | Acylation Site | Molecular Weight (g/mol) | Stability (vs. Non-Acylated) |
|---|---|---|---|
| This compound | 6-O | 595.5 | High (intramolecular copigmentation) |
| Cyanidin 3-O-glucoside | None | 449.4 | Low (pH-sensitive) |
| Malvidin 3-O-(6-O-p-coumaroyl)glucoside | 6-O | ~611 | High (similar to cyanidin derivative) |
1.3.2 Spectroscopic Contrasts
| Parameter | This compound | Cyanidin 3-O-glucoside |
|---|---|---|
| λ_max (UV-Vis) | 520–530 nm | 510–520 nm |
| NMR H-4 (δ) | 8.8–9.0 ppm | 8.6–8.8 ppm |
| MS Fragmentation | Dominant [M-H-161]⁻ | Dominant [M-H-162]⁻ |
1.3.3 Stability and Functional Properties
| Property | This compound | Non-Acylated Anthocyanins |
|---|---|---|
| Thermal Stability | High (retains color at elevated temps) | Low (degrades rapidly) |
| pH Sensitivity | Reduced (copigmentation stabilizes charge) | High (fades at pH >3) |
| Bioavailability | Limited (large molecular size) | Moderate (smaller size) |
Properties
Molecular Formula |
C30H27O13+ |
|---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-16-5-1-14(2-6-16)3-8-25(36)40-13-24-26(37)27(38)28(39)30(43-24)42-23-12-18-20(34)10-17(32)11-22(18)41-29(23)15-4-7-19(33)21(35)9-15/h1-12,24,26-28,30,37-39H,13H2,(H4-,31,32,33,34,35,36)/p+1/t24-,26-,27+,28-,30-/m1/s1 |
InChI Key |
QAOBEOXFSUJDJL-SHPGVJHPSA-O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Case Study:
- A study demonstrated that cyanidin 3-O-glucoside (C3G), closely related to this compound, improved antioxidant enzyme levels in rats, reducing markers of oxidative stress significantly .
Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Mechanism:
- This compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Study:
- In a controlled study involving mice, treatment with C3G led to a marked decrease in inflammation markers, suggesting its efficacy in managing conditions like inflammatory bowel disease .
Cardiovascular Health
Research indicates that this compound may support cardiovascular health by improving endothelial function and reducing blood pressure.
Mechanism:
- The compound enhances nitric oxide production in endothelial cells, which is vital for vascular health .
Case Study:
- A study involving diabetic mice showed that C3G improved insulin sensitivity and reduced fasting plasma glucose levels, indicating potential benefits for cardiovascular risk management .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism:
- The compound affects cell cycle regulation by downregulating cyclins and cyclin-dependent kinases, leading to G2/M arrest in cancer cells .
Case Study:
- In vitro studies revealed that C3G treatment resulted in significant apoptosis of breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .
Antiviral Properties
Recent studies have explored the antiviral effects of this compound against various viruses, including SARS-CoV-2.
Findings:
- Virtual screening indicated that this compound binds effectively to viral proteases, suggesting potential use as a natural antiviral agent .
Data Table: Binding Affinities of Selected Polyphenols Against SARS-CoV-2 Proteases
| Compound | Estimated Binding Energy (kcal/mol) |
|---|---|
| Petunidin 3-O-(6"-p-coumaroyl-glucoside) | -101.21 |
| Malvidin 3,5-O-diglucoside | -95.07 |
| Cyanidin 3-O-(6"-p-coumaroyl-glucoside) | -90.17 |
Nutritional Applications
Due to its color-enhancing properties and health benefits, this compound is increasingly used as a natural food colorant.
Benefits:
Comparison with Similar Compounds
Structural Variations and Substitutions
The table below highlights key structural differences among cyanidin derivatives and related anthocyanins:
Key Observations :
- Acyl Group Impact: The p-coumaroyl group in this compound increases hydrophobicity and UV-Vis absorbance maxima (λmax ~520 nm) compared to malonylated or non-acylated derivatives .
Stability and Antioxidant Activity
- Thermal Stability : Acylation with p-coumaroyl (e.g., this compound) reduces degradation rates compared to malonylated or acetylated derivatives .
- Antioxidant Capacity: this compound shows moderate DPPH radical scavenging activity, while malvidin derivatives exhibit enhanced copigmentation effects . Malonyl groups in Cyanidin 3-O-(6″-O-malonyl)glucoside increase oxygen radical absorbance capacity (ORAC) by 25-fold compared to non-acylated forms .
Preparation Methods
Raw Material Selection and Pre-Treatment
The compound is typically extracted from plant sources such as grape skins, black rice, or purple corn. Prior to extraction, raw materials undergo washing and separation of pigment-rich tissues. For grape-derived cyanidin 3-O-(6-O-p-coumaroyl)glucoside, skins are mechanically separated from pulp and seeds to maximize anthocyanin concentration.
Acidic Ethanol Extraction
A standardized protocol involves maceration in acidic ethanol (pH 2–3, adjusted with HCl or formic acid) at a 1:5 solid-to-solvent ratio. Ultrasonic-assisted extraction at 40–50°C for 30–60 minutes improves efficiency, achieving 85–90% anthocyanin release. The acidic environment stabilizes the flavylium cation structure while ethanol disrupts cell membranes.
Macroporous Resin Purification
Crude extracts are filtered and concentrated under reduced pressure (40–50°C) before loading onto AB-8 or XAD-7HP macroporous resins. Elution with 20–40% acidic ethanol (0.5% HCl) selectively binds anthocyanins, removing sugars and organic acids. This step achieves 60–70% purity with a recovery rate of ≥80%.
Preparative Liquid Chromatography (PLC)
Column Configuration and Mobile Phase Optimization
PLC employs C18 reversed-phase columns (e.g., Ultimate XB-C18, 7 μm, 21.2 × 250 mm) with binary mobile phases:
-
Phase A : Acetonitrile (HPLC grade)
-
Phase B : 1.5–2.0% aqueous formic acid
A gradient elution program is critical for resolving acylated anthocyanins:
| Time (min) | Phase A (%) | Phase B (%) | Purpose |
|---|---|---|---|
| 0–4 | 5 → 20 | 95 → 80 | Remove polar impurities |
| 4–18 | 20 → 25 | 80 → 75 | Separate non-acylated anthocyanins |
| 18–21 | 25 → 35 | 75 → 65 | Elute mono-acylated species |
| 21–24 | 35 → 60 | 65 → 40 | Target this compound |
| 24–27 | 60 → 5 | 40 → 95 | Column re-equilibration |
Flow rates of 8–10 mL/min and detection at 520 nm enable collection of the target fraction at 16.5–18.0 min.
Fraction Collection and Lyophilization
Collected fractions are concentrated via rotary evaporation (35–40°C, −0.09 MPa) and freeze-dried. This yields a semi-purified product (75–85% purity) suitable for high-resolution purification.
High-Speed Countercurrent Chromatography (HSCCC)
Solvent System Development
HSCCC separates compounds based on partitioning between immiscible phases. For this compound, two solvent systems are empirically validated:
System A :
-
Methyl tert-butyl ether : methanol : water : trifluoroacetic acid (2:2:3:0.001 v/v)
-
Stationary phase: Upper organic layer
-
Mobile phase: Lower aqueous layer
System B :
-
Ethyl acetate : water : trifluoroacetic acid (1:1:0.001 v/v)
-
Stationary phase: Upper organic layer
-
Mobile phase: Lower aqueous layer
System A achieves higher resolution (α = 1.8) for closely related acylated anthocyanins.
Operational Parameters
| Parameter | Optimal Value | Impact on Separation |
|---|---|---|
| Rotation speed | 850–950 rpm | ↑ Partition efficiency |
| Flow rate | 2 mL/min | Balances resolution and run time |
| Temperature | 20–25°C | Prevents thermal degradation |
| Sample loading | 30–200 mg | Maximizes throughput without overloading |
Under these conditions, this compound elutes at 105–115 min in System A, yielding ≥98% purity.
Comparative Analysis of Preparation Methods
Q & A
Q. How can transcriptomic and metabolomic integration elucidate the biosynthesis of this compound?
- Methodological Answer : Combine RNA-seq data (to identify upregulated genes like CHS, F3'H, and UGT) with targeted metabolomics (e.g., LC-MS/MS) to map flux through the phenylpropanoid pathway. Co-expression networks and pathway enrichment analysis (e.g., KEGG) can link gene clusters to specific metabolites, such as malonylshionin derivatives .
Q. What experimental designs are optimal for studying environmental effects (e.g., light intensity) on this compound accumulation?
- Methodological Answer : Use controlled light regimes (e.g., 50–300 μmol·m⁻²·s⁻¹ PAR) in growth chambers and field trials with varying row orientations (N-S vs. E-W). Measure anthocyanin levels at multiple ripening stages (e.g., 22–26 °Brix) and apply two-factor ANOVA to isolate row orientation and vintage effects .
Q. How can the 2^(-ΔΔCt) method validate gene expression changes in anthocyanin biosynthesis pathways?
- Methodological Answer : Normalize Ct values of target genes (e.g., ANS, DFR) to stable reference genes (e.g., ACTIN). Calculate fold changes in treated vs. control samples using the 2^(-ΔΔCt) formula. Validate with qPCR efficiency corrections and spike-in controls for RNA integrity .
Q. What mechanistic approaches are used to study degradation pathways of this compound under oxidative stress?
- Methodological Answer : Simulate degradation using ascorbic acid (1–10 mM) in model systems (pH 3.5–5.0). Identify hydroxylated products (e.g., 6-hydroxy-cyanidin derivatives) via high-resolution MS and electron spin resonance (ESR) to detect hydroxyl radicals. Compare kinetics with malvidin analogs to assess structural stability .
Q. How can researchers differentiate this compound from structurally similar acylated anthocyanins?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
